molecular formula C7H12Cl2N2O B1457805 (3-Methoxypyridin-2-yl)methanamine dihydrochloride CAS No. 1276056-71-3

(3-Methoxypyridin-2-yl)methanamine dihydrochloride

Cat. No.: B1457805
CAS No.: 1276056-71-3
M. Wt: 211.09 g/mol
InChI Key: VLQAFDBPYQGJQR-UHFFFAOYSA-N
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Description

(3-Methoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-methoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored using advanced analytical techniques such as HPLC and NMR to ensure the purity and yield of the final product. The compound is then purified through recrystallization and dried under vacuum conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (3-Methoxypyridin-2-yl)methanamine.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

(3-Methoxypyridin-2-yl)methanamine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The exact pathways and molecular targets are still under investigation, but it is known to modulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxypyridine): A precursor in the synthesis of (3-Methoxypyridin-2-yl)methanamine dihydrochloride.

    (2-Methoxypyridine): Another isomer with different chemical properties.

    (3-Aminopyridine): Similar structure but lacks the methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3-methoxypyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-4-9-6(7)5-8;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQAFDBPYQGJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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